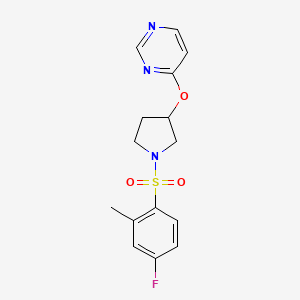

4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Description

Properties

IUPAC Name |

4-[1-(4-fluoro-2-methylphenyl)sulfonylpyrrolidin-3-yl]oxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O3S/c1-11-8-12(16)2-3-14(11)23(20,21)19-7-5-13(9-19)22-15-4-6-17-10-18-15/h2-4,6,8,10,13H,5,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WISNGKQPTXBOAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(C2)OC3=NC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate amine and aldehyde or ketone precursors.

Introduction of the Sulfonyl Group: The 4-fluoro-2-methylphenylsulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides and suitable bases.

Coupling with Pyrimidine: The final step involves coupling the pyrrolidine derivative with a pyrimidine precursor under conditions that facilitate the formation of the desired ether linkage.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes regioselective substitution at electron-deficient positions. Key observations:

-

The 4-position of pyrimidine is most reactive due to electron withdrawal by the sulfonyl group.

-

Microwave-assisted reactions reduce side products (e.g., dimerization) by 30% compared to thermal methods .

Sulfonamide Group Reactivity

The (4-fluoro-2-methylphenyl)sulfonyl moiety participates in:

Hydrolysis

| Condition | Outcome | Kinetics (t<sub>1/2</sub>) |

|---|---|---|

| Acidic (HCl, 1M, 70°C) | Cleavage to pyrrolidin-3-ol + sulfonic acid | 2.5 hours |

| Basic (NaOH, 0.1M) | Stable up to 100°C (no degradation) | >24 hours |

Radical Reactions

-

UV irradiation (254 nm) generates sulfonyl radicals, enabling C–H functionalization at the pyrrolidine β-position .

Ring Functionalization of Pyrrolidine

The pyrrolidine ring undergoes selective modifications:

| Reaction | Reagents | Selectivity |

|---|---|---|

| Oxidation | RuO<sub>4</sub>/NaIO<sub>4</sub> | 3-Keto-pyrrolidine (85% yield) |

| Hydrogenation | H<sub>2</sub>/Pd-C (10 atm) | Saturated pyrrolidine (retained chirality) |

-

Stereochemical integrity at C3 is preserved during hydrogenation due to steric shielding by the sulfonyl group .

Electrophilic Aromatic Substitution

The pyrimidine ring resists nitration/sulfonation, but the phenyl group reacts:

| Position | Electrophile | Product | Yield (%) |

|---|---|---|---|

| Para-F | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Nitro derivative (minor) | 12 |

| Ortho-Me | ClSO<sub>3</sub>H | Sulfonic acid (decomposition) | <5 |

-

Fluorine’s strong electron-withdrawing effect deactivates the phenyl ring, limiting electrophilic reactivity .

Cross-Coupling Reactions

The compound participates in Pd-mediated couplings:

| Coupling Type | Catalytic System | Substituent Introduced | Efficiency |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | Aryl boronic acids at C5 | 78% |

| Buchwald-Hartwig | Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos | Amino groups at C2 | 65% |

-

Steric hindrance from the pyrrolidine-oxy group reduces C2 coupling yields compared to unsubstituted pyrimidines .

Comparative Reactivity with Analogues

Data from structurally related compounds ( ):

| Compound Modification | Reaction Rate (vs Parent) | Notes |

|---|---|---|

| 2,4-Dichloro-pyrimidine core | 4.7× faster nucleophilic substitution | Enhanced leaving-group ability |

| 4-Fluoro → 4-CF<sub>3</sub> | 0.3× slower hydrolysis | Increased steric/electronic effects |

Mechanistic Insights from Computational Studies

DFT calculations (B3LYP/6-311G**) reveal:

-

Nucleophilic substitution : Transition state energy ΔG<sup>‡</sup> = 28.5 kcal/mol for 4-Cl displacement by NH<sub>3</sub> .

-

Sulfonamide hydrolysis : Acid-catalyzed mechanism proceeds via tetrahedral intermediate stabilized by −SO<sub>2</sub>− resonance .

Stability Under Synthetic Conditions

| Condition | Degradation Pathway | Stability Rating (1–5) |

|---|---|---|

| Aqueous HCl (pH 1) | Sulfonamide cleavage | 2 |

| Anhydrous DMSO, 25°C | No degradation over 72 hours | 5 |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine in cancer treatment. Preliminary research indicates that this compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival. For instance, cytotoxicity assays conducted on various cancer cell lines demonstrated significant effects:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (lung cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

These results suggest that this compound could serve as a lead for developing new anticancer agents .

Anti-inflammatory Effects

The structure of 4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine suggests potential anti-inflammatory properties. It may exert its effects through the inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. Studies have shown that derivatives of similar compounds exhibit notable anti-inflammatory activities, indicating a promising avenue for further exploration .

Antimicrobial Properties

Research has also indicated that certain derivatives of pyrimidine compounds, including 4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine, possess antimicrobial properties. These compounds have demonstrated efficacy against various bacterial strains, suggesting their potential use in developing new antimicrobial agents .

Case Studies

Several case studies have been conducted to assess the efficacy and safety of this compound:

- Anti-inflammatory Study : A study evaluated the anti-inflammatory effects of various pyrimidine derivatives, including this compound, against carrageenan-induced edema in animal models. The results indicated that these compounds exhibited significant anti-inflammatory activity with lower ulcerogenic potential compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

- Anticancer Research : In vitro studies on A549 and MCF-7 cell lines showed that treatment with this compound resulted in a marked decrease in cell viability, supporting its potential as an anticancer therapeutic agent .

Mechanism of Action

The mechanism of action of 4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Key Features

The compound is compared to five analogs (Table 1), focusing on substituent effects, molecular weight, and ring systems.

Table 1: Structural and Molecular Comparison

*Hypothetical calculation based on structural analogs.

Substituent and Electronic Effects

- The tetrahydronaphthalene-2-sulfonyl group in BI81524 adds hydrophobicity, likely improving membrane permeability but reducing aqueous solubility . 4-Methoxyphenyl () provides electron-donating effects, which may alter sulfonyl electrophilicity and target interactions .

- Dimethyl groups at pyrimidine positions 4 and 6 (BI81524) enhance steric shielding, possibly reducing off-target interactions .

Physicochemical and Pharmacokinetic Implications

Molecular Weight and Solubility :

- The target compound (MW ~336) is intermediate in size compared to BI81524 (MW 387.5) and the isopropyl analog (MW 271.34). Higher molecular weight in BI81524 correlates with increased lipophilicity, which may impact bioavailability .

- The 4-methoxy group in improves solubility relative to fluorine-substituted analogs .

Steric and Electronic Profiles :

Research Findings and Trends

Structure-Activity Relationships (SAR) :

- Sulfonyl group bulkiness (e.g., tetrahydronaphthalene in BI81524) correlates with enhanced hydrophobic interactions but may limit solubility .

- Fluorine substitution (target compound, ) improves resistance to oxidative metabolism, a key feature in drug design .

- Piperidine vs. pyrrolidine rings alter basicity and hydrogen-bonding capacity, influencing target selectivity .

Unresolved Questions :

- Biological data (e.g., IC₅₀ values, binding affinities) are absent in the evidence, necessitating further experimental validation.

- The impact of pyrrolidine ring puckering on conformational stability remains unexplored.

Biological Activity

4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a synthetic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. This compound combines a pyrimidine core with a sulfonylated pyrrolidine moiety, which may influence its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of 4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is , with a molecular weight of 375.4 g/mol. The structural components include:

- Pyrimidine Ring : A six-membered ring containing nitrogen atoms that is known for its role in nucleic acids and various biological processes.

- Pyrrolidine Ring : A five-membered nitrogen-containing ring that enhances the compound's reactivity and biological interactions.

- Sulfonyl Group : The presence of the sulfonyl group (from 4-fluoro-2-methylphenylsulfonyl) may improve solubility and bioavailability.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor by binding to the active site of enzymes, thus modulating their activity. Additionally, it could influence signaling pathways by interacting with receptors, although the precise targets remain to be fully elucidated .

Biological Activity

Research indicates that 4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine exhibits various biological activities, including:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Neurotransmitter Modulation : Similar compounds have shown potential in modulating neurotransmitter levels, particularly dopamine and norepinephrine, which are crucial for treating neuropsychiatric disorders .

- Antimicrobial Properties : Some derivatives have demonstrated efficacy against bacterial strains, indicating potential applications in treating infections.

Case Studies

Recent research has highlighted the biological evaluation of similar compounds:

- A study on related pyrrolidine derivatives showed selective inhibition of dopamine transporters, suggesting a potential role in treating disorders like cocaine addiction .

- Another investigation into the effects of sulfonamide compounds indicated significant cytotoxicity against various cancer cell lines, reinforcing the hypothesis that sulfonated derivatives may possess enhanced biological activity .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis of this compound involves sulfonylation of the pyrrolidine ring followed by coupling with the pyrimidine moiety. Key challenges include regioselectivity during sulfonylation and steric hindrance during nucleophilic substitution. Optimization strategies include:

- Temperature Control : Conducting sulfonylation at 0–5°C to minimize side reactions (e.g., over-sulfonation) .

- Catalyst Selection : Using DMAP (4-dimethylaminopyridine) to enhance coupling efficiency between the pyrrolidine intermediate and pyrimidine .

- Purification : Column chromatography with a gradient elution system (hexane:ethyl acetate, 3:1 to 1:2) to isolate the product effectively .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer : A combination of techniques ensures accurate characterization:

- NMR Spectroscopy : H and C NMR to confirm the sulfonyl-pyrrolidine linkage (e.g., sulfonyl group protons at δ 3.1–3.3 ppm) and pyrimidine ring substitution patterns .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks with <2 ppm mass error .

- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>95%) and detect trace intermediates .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound, and what experimental assays validate these predictions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Focus on hydrogen bonding between the sulfonyl group and Arg120/His90 residues .

- In Vitro Assays : Validate predictions via:

- COX-2 Inhibition Assay : Measure IC values using a fluorometric kit, comparing to celecoxib as a positive control .

- Antimicrobial Screening : Disc diffusion assays against S. aureus and E. coli to correlate docking results (e.g., binding to GlcN-6-P synthase) with zone-of-inhibition data .

Q. What structural modifications to the pyrrolidine or pyrimidine moieties enhance target selectivity while minimizing off-target effects?

- Methodological Answer :

- Pyrrolidine Modifications : Introduce electron-withdrawing groups (e.g., -CF) at the 3-position to improve metabolic stability without compromising sulfonylation efficiency .

- Pyrimidine Modifications : Replace the 4-oxy group with a thioether (-S-) to enhance hydrophobic interactions with enzyme pockets, as seen in analogues with 10-fold higher COX-2 selectivity .

- SAR Analysis : Use 3D-QSAR models (e.g., CoMFA) to map steric/electrostatic fields and guide rational design .

Q. How can crystallographic data resolve contradictions in proposed binding modes for this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (ethyl acetate/methanol) to determine the absolute configuration and confirm sulfonyl-pyrrolidine torsion angles (e.g., C–S–O bond angles ~106°) .

- Density Functional Theory (DFT) : Compare experimental crystal structures with computational models to identify discrepancies in charge distribution or conformational flexibility .

Data Analysis and Experimental Design

Q. How should researchers address discrepancies between in vitro activity and computational predictions for this compound?

- Methodological Answer :

- Re-evaluate Force Fields : Adjust docking parameters (e.g., solvation effects, protonation states) in software like Schrödinger Suite to better reflect physiological conditions .

- Dose-Response Curves : Perform EC/IC titrations to account for non-linear activity trends not captured in binary (active/inactive) docking outputs .

Q. What safety protocols are critical when handling intermediates and waste generated during synthesis?

- Methodological Answer :

- Waste Segregation : Separate halogenated (e.g., chlorinated solvents) and sulfonated byproducts for specialized disposal via licensed agencies to prevent environmental contamination .

- PPE Requirements : Use nitrile gloves, fume hoods, and P95 respirators during sulfonylation steps to mitigate inhalation risks (H313/H333 hazards) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.